

Spectroscopic Data of 2,4-Dibromobenzo[d]thiazole: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dibromobenzo[d]thiazole

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Introduction

2,4-Dibromobenzo[d]thiazole is a halogenated heterocyclic compound with a molecular formula of $C_7H_3Br_2NS$ and a CAS number of 887589-19-7.^{[1][2]} Its structure, featuring a fused benzene and thiazole ring system with bromine substituents at the 2 and 4 positions, makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. The precise characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This technical guide provides a comprehensive overview of the available spectroscopic data for **2,4-Dibromobenzo[d]thiazole**. It is designed to assist researchers in confirming the identity and purity of their synthesized or acquired samples, as well as to provide a foundational understanding of the molecule's structural features as revealed by these analytical methods.

Molecular Structure and Properties

The structural formula and key properties of **2,4-Dibromobenzo[d]thiazole** are summarized below.

Property	Value
Molecular Formula	C ₇ H ₃ Br ₂ NS
Molecular Weight	292.98 g/mol
CAS Number	887589-19-7
Appearance	White to off-white solid

Molecular Structure of **2,4-Dibromobenzo[d]thiazole**

Caption: 2D structure of **2,4-Dibromobenzo[d]thiazole**.

Spectroscopic Data

While a complete set of publicly available, experimentally-derived spectra for **2,4-Dibromobenzo[d]thiazole** is not readily found in a single source, data for closely related compounds and general principles of spectroscopic interpretation allow for a reliable prediction and understanding of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of **2,4-Dibromobenzo[d]thiazole** is expected to show signals corresponding to the three aromatic protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine atoms and the thiazole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the seven carbon atoms in the molecule. The chemical shifts of the carbons will be indicative of their chemical environment, with carbons attached to bromine and those in the heterocyclic ring appearing at characteristic downfield shifts.

Note: Specific, experimentally verified NMR data for **2,4-Dibromobenzo[d]thiazole** is not currently available in the public domain. The interpretation provided is based on the analysis of

similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,4-Dibromobenzo[d]thiazole** is expected to exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-N and C-S stretching vibrations from the thiazole ring. The C-Br stretching vibrations are typically observed in the fingerprint region.

Note: While specific IR spectra for **2,4-Dibromobenzo[d]thiazole** are not readily available, data for related compounds such as 2,4-dibromo-1,3-thiazole can provide a reference for the expected vibrational modes of the thiazole ring system.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of **2,4-Dibromobenzo[d]thiazole** would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (^{79}Br and ^{81}Br). Fragmentation patterns can also provide valuable structural information.

Ion	Predicted m/z
$[\text{M}]^+$	291/293/295
$[\text{M}-\text{Br}]^+$	212/214
$[\text{M}-2\text{Br}]^+$	133

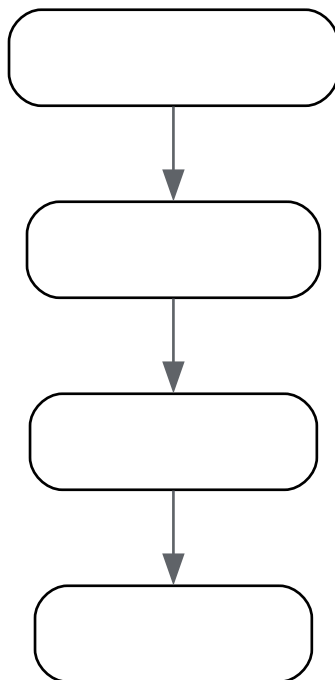
Note: The predicted m/z values are based on the most abundant isotopes. The presence of bromine isotopes will result in a characteristic M, M+2, M+4 pattern for the molecular ion.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. Below are generalized, step-by-step methodologies for obtaining NMR, IR, and MS data for a

compound like **2,4-Dibromobenzo[d]thiazole**.

NMR Data Acquisition

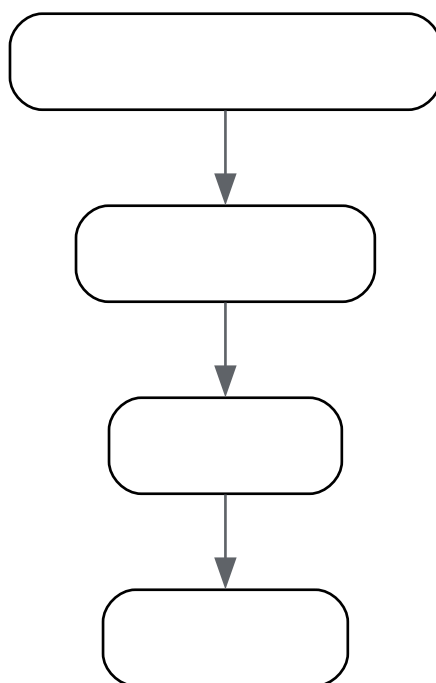


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Caption: Workflow for NMR data acquisition.

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Dibromobenzo[d]thiazole** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, number of scans). Subsequently, acquire the ^{13}C NMR spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition

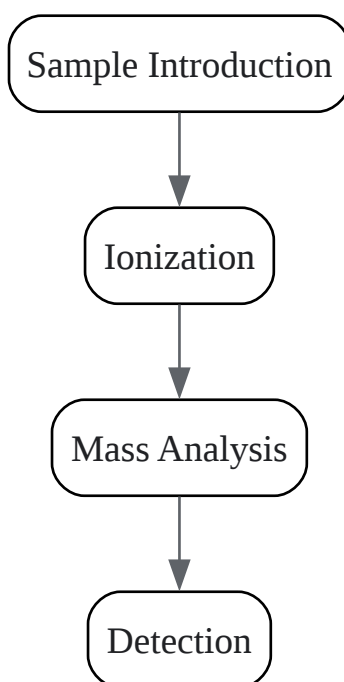


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Caption: Workflow for IR data acquisition.

- Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid **2,4-Dibromobenzo[d]thiazole** directly onto the ATR crystal.
- Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.
- Sample Scan: Record the IR spectrum of the sample.
- Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

MS Data Acquisition



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Caption: Workflow for MS data acquisition.

- **Sample Introduction:** Introduce a small amount of the sample, typically dissolved in a suitable solvent, into the mass spectrometer.
- **Ionization:** Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Conclusion

The spectroscopic characterization of **2,4-Dibromobenzo[d]thiazole** is essential for its use in research and development. While a complete, publicly available dataset is currently elusive, the principles outlined in this guide, along with data from related compounds, provide a strong framework for the identification and structural elucidation of this important synthetic

intermediate. Researchers are encouraged to perform their own spectroscopic analyses to confirm the identity and purity of their materials.

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References

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